Sodium formononetin-3(acute)-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium formononetin-3’-sulphonate (Sul-F) is a water-soluble derivative of formononetin . It has been studied for its potential to alleviate ischemia-reperfusion (I/R) injury in vivo . The mechanism is believed to be through the suppression of endoplasmic reticulum (ER) stress-mediated apoptosis .

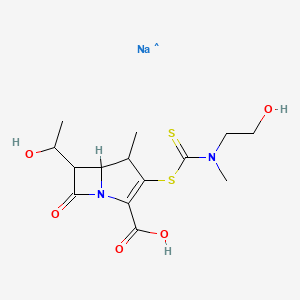

Molecular Structure Analysis

The molecular formula of Sodium formononetin-3’-sulphonate (Sul-F) is C16H12O7SNa and its molecular weight is 371.317 .Scientific Research Applications

Neuroprotective and Angiogenesis Effects

Sodium formononetin-3′-sulfonate, a derivative of the plant isoflavone formononetin, has been studied for its neuroprotective and angiogenesis effects. It shows potential in protecting the brain from ischemia and reperfusion injury by improving neurological function, reducing cell apoptosis, and enhancing vascular growth factors in rats. It also promotes vascular development in human umbilical vein endothelial cells, suggesting benefits in cerebrovascular health (Zhu et al., 2014).

Lipid-lowering and Liver-protection Activities

Research has demonstrated that sodium formononetin-3′-sulfonate exhibits significant lipid-lowering and liver-protection activities. This compound, synthesized through a sulfonation reaction, has shown effectiveness in reducing lipid levels and protecting the liver in rat models induced by high-fat diets (Wang et al., 2009).

Crystal Structure and Synthesis

The synthesis and crystal structure of sodium formononetin-3′-sulfonate have been explored, providing insights into its physical and chemical properties. This water-soluble derivative of formononetin has potential medical applications, and its structural characterization is crucial for understanding its biological activity (Wang & Zhang, 2011).

Cardioprotective Effects

Sodium formononetin-3′-sulfonate has been found to have cardioprotective effects in rat models of acute myocardial infarction. It aids in preventing ST-segment elevation and reduces serum levels of cardiac injury markers, suggesting its potential in treating heart conditions (Zhang et al., 2011).

Acute Toxicity Studies

Studies have been conducted to assess the acute toxicity of sodium formononetin-3′-sulfonate in both rats and dogs. These studies provide important data on the safety profile of this compound, guiding its usage in clinical applications (Li et al., 2015).

Genotoxicity Testing

Genotoxicity testing of sodium formononetin-3′-sulfonate has been conducted using various assays. These studies confirm that it does not show mutagenic or genotoxic potential under test conditions, adding to its safety profile (Li et al., 2017).

Angiogenesis through Vascular Signaling

The compound has been shown to induce angiogenesis in vitro via the Wnt/β-catenin pathway and VEGF/CREB/Egr-3/VCAM-1 signaling axis. This suggests its potential in promoting vascular development and healing processes (Dong et al., 2017).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

949021-68-5 |

|---|---|

Molecular Formula |

C₁₆H₁₁NaO₇S |

Molecular Weight |

370.31 |

IUPAC Name |

sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

MEFDNOYSDRFHOA-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)